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Compound of Interest

Compound Name: Methyl 3-bromopropiolate

Cat. No.: B1362460

For researchers, medicinal chemists, and professionals in drug development, the strategic
selection of building blocks is paramount to the successful synthesis of complex molecular
architectures. Methyl 3-bromopropiolate (also known as methyl 3-bromopropynoate) is a
highly reactive and versatile trifunctional reagent that has garnered significant attention for its
utility in constructing diverse chemical scaffolds. This guide provides an in-depth exploration of
its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to
unlock its full potential in the laboratory.

Core Chemical and Physical Properties

Methyl 3-bromopropiolate is a C4 compound featuring a methyl ester, an alkyne, and a
bromo-substituent. This unique combination of functional groups dictates its reactivity profile,
making it a valuable synthon in organic chemistry.

Structural and Identification Data
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Identifier Value
IUPAC Name Methyl 3-bromoprop-2-ynoate
Methyl 3-bromopropiolate, 3-Bromo methyl
Synonyms .
propiolate
CAS Number 23680-40-2[1][2][3][4]1[5]

Molecular Formula

CaH3Broz[1][2][3][5]

Molecular Weight 162.97 g/mol [2][3][5]
SMILES COC(=0)C#CBr[1]
InChl INChl=1/C4H3BrO2/c1-7-4(6)2-3-5/h1H3[1]

Physicochemical Properties

The physical properties of methyl 3-bromopropiolate are critical for its handling and use in

reactions. It is typically encountered as a colorless to pale yellow liquid.[1][2]

Property Value Source(s)
Colorless to light yellow

Appearance o ) [2][3]
liquid/solid

N ) 40-45 °C at 5 Torr; 150.2 °C at

Boiling Point [2][3]
760 mmHg

Density 1.723 g/cm? (Predicted) [2][3]

Flash Point 44.6 °C [2]

Melting Point ~20 °C [2]
Store in freezer (-20°C),

Storage [3]

sealed in a dry environment

Synthesis of Methyl 3-Bromopropiolate: A Validated

Protocol
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The reliable synthesis of high-purity methyl 3-bromopropiolate is crucial for its application. A
well-established and reproducible method involves the silver-catalyzed bromination of methyl
propiolate.

Causality of Reagent Choice:
o Methyl Propiolate: The starting material providing the core C3-ester backbone.
N-Bromosuccinimide (NBS): A convenient and effective electrophilic bromine source. It is

preferred over elemental bromine for its solid nature and milder reaction conditions, which
minimize side reactions.

Silver Nitrate (AgNOs): Acts as a catalyst. The silver(l) ion coordinates to the alkyne,
activating it towards electrophilic attack by the bromine from NBS. This catalysis is key to
achieving high efficiency and regioselectivity.

Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the
reaction while being relatively inert under the reaction conditions.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[6]

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl
propiolate (1.0 eq) and recrystallized N-bromosuccinimide (1.15 eq) in anhydrous acetone.

Catalyst Addition: Add silver nitrate (0.1 eq) to the solution in a single portion.

Reaction Execution: Stir the reaction mixture vigorously at room temperature for
approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or
gas chromatography-mass spectrometry (GC-MS).

Workup: Upon completion, remove the acetone under reduced pressure at a bath
temperature below 25 °C. This will result in a slurry.

Purification: Wash the resulting slurry with hexane and filter to remove the solid byproducts.
Concentrate the filtrate under vacuum to yield the crude product.
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 Final Distillation: Purify the crude product by short-path distillation under reduced pressure
(e.g., ~65 °C at ~25 mmHg) to afford methyl 3-bromopropynoate as a pale yellow oil.[6]
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Caption: Synthesis workflow for methyl 3-bromopropiolate.

Reactivity and Synthetic Applications

The synthetic utility of methyl 3-bromopropiolate stems from the distinct reactivity of its three
functional components: the electrophilic alkyne, the labile C-Br bond, and the ester moiety. This
allows for its participation in a wide range of transformations, particularly in the formation of
new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The Sonogashira Coupling

The bromoalkyne functionality makes methyl 3-bromopropiolate an excellent substrate for
Sonogashira cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-
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carbon bond between the alkyne of methyl 3-bromopropiolate and a terminal alkyne, offering
a powerful method for the synthesis of unsymmetrical diynes.

Mechanism Insight: The reaction typically involves two catalytic cycles: a palladium cycle and a
copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and
the reductive elimination of the final product, while the copper co-catalyst activates the terminal

alkyne. Copper-free protocols have also been developed to avoid issues related to diyne
byproduct formation.[7]
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Caption: Simplified Sonogashira cross-coupling mechanism.

This reaction is instrumental in synthesizing complex frameworks found in pharmaceuticals and
organic materials.[8][9]
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Cycloaddition Reactions

The electron-deficient nature of the alkyne in methyl 3-bromopropiolate, due to the electron-
withdrawing effects of the ester and bromo groups, makes it an excellent dipolarophile and
dienophile in cycloaddition reactions.

This class of reactions involves the concerted [411 + 211] cycloaddition of a 1,3-dipole (a four-
electron 1t-system) with a dipolarophile (a two-electron 1t-system), such as the alkyne in
methyl 3-bromopropiolate, to form a five-membered heterocyclic ring.[10][11][12] This is a
powerful method for the rapid construction of heterocycles, which are prevalent scaffolds in
drug molecules.

Example Application: The reaction of methyl 3-bromopropiolate with azides would lead to the
formation of triazoles, while reaction with nitrile oxides would yield isoxazoles. These reactions
are often highly regioselective and stereoselective.

In a [4+2] Diels-Alder cycloaddition, methyl 3-bromopropiolate can act as a potent dienophile,
reacting with a conjugated diene to form a six-membered ring. The reaction is facilitated by the
electron-withdrawing groups on the alkyne, which lower the energy of its LUMO (Lowest
Unoccupied Molecular Orbital), leading to a smaller HOMO-LUMO gap with the diene and thus
a faster reaction rate.[13]

Role in Drug Development and Medicinal Chemistry

While specific examples naming methyl 3-bromopropiolate in the synthesis of marketed
drugs are not prevalent in publicly accessible literature, its utility is evident from its role as a
versatile building block. The functionalities it can introduce are common in bioactive molecules.
One source suggests it acts as an acetylcholine esterase inhibitor, a property similar to that of
curare, indicating potential for direct biological activity, though this claim requires further
validation from primary scientific literature.[1]

The primary value of methyl 3-bromopropiolate in drug development lies in its ability to serve
as a precursor for more complex structures through the reactions described above. For
instance, the synthesis of substituted alkynes via Sonogashira coupling is a key step in the
preparation of many kinase inhibitors and other targeted therapies. The heterocycles formed
from cycloaddition reactions are core structures in a vast array of pharmaceuticals, including
antivirals, antibiotics, and CNS-acting agents.
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Safety, Handling, and Spectroscopic Data
Safety and Handling

Methyl 3-bromopropiolate is a reactive chemical and must be handled with appropriate
precautions.

Hazards: It is toxic if inhaled and causes skin and serious eye irritation.[3]

e Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors.

o Storage: Store in a freezer at -20°C, under a dry, inert atmosphere to prevent degradation.[3]
It is sensitive to moisture and light.[1]

» Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous
chemical waste.

Spectroscopic Characterization

Authenticating the structure and purity of methyl 3-bromopropiolate is essential. Below are
the expected characteristic spectroscopic signatures.

e 1H NMR: A single sharp peak is expected for the methyl ester protons (-OCHs3), typically
appearing around 3.8 ppm.

e 13C NMR: Three distinct signals are expected: one for the methyl carbon (~53 ppm), one for
the carbonyl carbon (~152 ppm), and two for the sp-hybridized alkyne carbons. The carbon
attached to the bromine will be at a higher field (lower ppm value) compared to the one
adjacent to the carbonyl group.

e Infrared (IR) Spectroscopy: Key vibrational bands would include:
o C=C Stretch: A weak to medium absorption in the 2200-2260 cm~1 region.
o C=0 Stretch (Ester): A strong, sharp absorption around 1720-1740 cm™1.

o C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm~1 region.
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o C-Br Stretch: An absorption in the fingerprint region, typically below 600 cm~2.

Conclusion

Methyl 3-bromopropiolate is a potent and versatile chemical intermediate whose value in
advanced organic synthesis is defined by its trifunctional nature. Its capacity to readily
participate in crucial C-C and C-heteroatom bond-forming reactions, such as Sonogashira
couplings and various cycloadditions, makes it an invaluable tool for synthetic chemists. A
thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to
safety measures are essential for leveraging this reagent to its full potential in the discovery
and development of novel pharmaceuticals and other complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-
Bromopropiolate for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362460#methyl-3-bromopropiolate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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